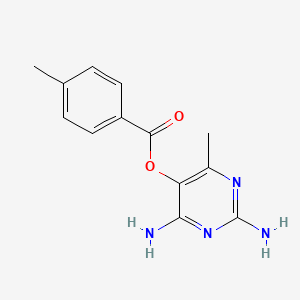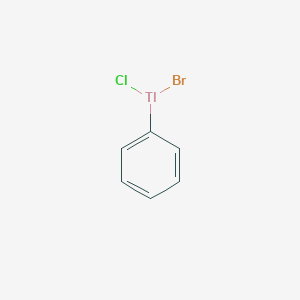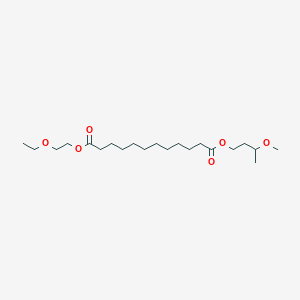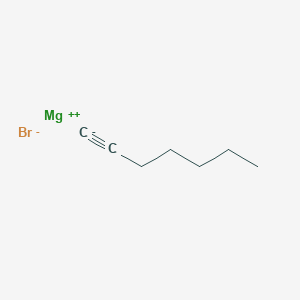
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is an organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of two amino groups attached to a pyrimidine ring, along with a methyl group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methylbenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired ester linkage. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
化学反応の分析
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted aminopyrimidines .
科学的研究の応用
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
作用機序
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is similar in structure but contains a chlorine atom instead of a methyl group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has a phenyl and ethyl group attached to the pyrimidine ring, making it structurally similar but with different substituents.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
61581-10-0 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
(2,4-diamino-6-methylpyrimidin-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C13H14N4O2/c1-7-3-5-9(6-4-7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17) |
InChIキー |
IYKOFZUFGJAHCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N=C(N=C2N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)




![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

